molecular formula C15H26O5 B7721703 8-Oxo-pentadecanedioic acid

8-Oxo-pentadecanedioic acid

Cat. No. B7721703
M. Wt: 286.36 g/mol
InChI Key: YNMWWBKOPMQMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxo-pentadecanedioic acid is a useful research compound. Its molecular formula is C15H26O5 and its molecular weight is 286.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Oxo-pentadecanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxo-pentadecanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant and Radical Scavenging Properties : 8-oxo derivatives of certain xanthine drugs exhibit better hydroxyl and peroxyl radical scavenging properties, suggesting a role in antioxidant activity and anti-inflammatory properties (Bhat & Madyastha, 2001).

  • Biomarker for Oxidative Stress : 7,8-Dihydro-8-oxodeoxyguanosine (8-oxo-dG), a derivative, is used as a biomarker for oxidative stress in marine organisms exposed to pollutants, demonstrating its significance in environmental studies (Machella et al., 2004).

  • Nanopore Sensing Approach : A study developed a method for detecting 8-oxo-2'-deoxyguanosine in single-stranded DNA using a nanopore sensing approach, important for understanding DNA damage at the molecular level (Liu et al., 2016).

  • DNA Lesions and Secondary Oxidation : Research on synthetic oligonucleotides containing 8-oxoguanine showed susceptibility to secondary oxidation, highlighting the potential of 8-oxo derivatives in studying DNA damage mechanisms (Tretyakova et al., 1999).

  • Rapid Synthesis for Biological Applications : A rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, another derivative, was developed, indicating its importance in synthesizing biologically active compounds (Zhu et al., 2014).

  • Oxidative Damage in Cells : Research showed that singlet oxygen can induce oxidation of cellular DNA, forming 8-oxo-7,8-dihydro-2′-deoxyguanosine, a significant insight into cellular oxidative damage mechanisms (Ravanat et al., 2000).

  • Detection of DNA Oxidative Damage : An HPLC method with electrochemical detection was developed for detecting 8-oxo-7,8-dihydroguanine, a product of DNA oxidative damage, in the presence of uric acid, showing its diagnostic potential (Rebelo et al., 2004).

properties

IUPAC Name

8-oxopentadecanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O5/c16-13(9-5-1-3-7-11-14(17)18)10-6-2-4-8-12-15(19)20/h1-12H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMWWBKOPMQMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxopentadecanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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